3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with formaldehyde and a cyanide source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(Formyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile or 3-(Carboxyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile.
Reduction: 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-amine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-(Hydroxymethyl)imidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Uniqueness
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-7-9(6-14)13-5-8(4-11)2-3-10(13)12-7/h2-3,5,14H,6H2,1H3 |
InChI Key |
FNKJMNWJEHWREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C#N)CO |
Origin of Product |
United States |
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